Methyl 5-aza-2-oxindole-6-carboxylate

描述

Chemical Identity and Nomenclature

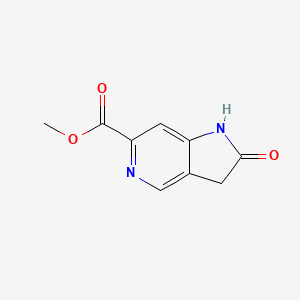

Methyl 5-aza-2-oxindole-6-carboxylate is formally identified by its PubChem Compound Identification number 72207279, with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 grams per mole. The compound exists under several systematic nomenclature designations, reflecting different naming conventions within chemical databases. The primary IUPAC name for this compound is methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate, which accurately describes its structural composition.

Alternative nomenclature systems provide additional designation options for this compound. The systematic name 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester offers a detailed structural description emphasizing the bicyclic framework. The Chemical Abstracts Service registry number 1260386-69-3 serves as a unique identifier for database searches and regulatory documentation. The compound's nomenclature reflects its position within the broader aza-oxindole family while highlighting the specific methyl ester functionality at the 6-position.

The structural designation "5-aza" indicates the substitution of a carbon atom with nitrogen at position 5 of the traditional oxindole framework, fundamentally altering the electronic properties and reactivity patterns compared to conventional oxindoles. This modification creates a pyrrolo[3,2-c]pyridine core structure that maintains the characteristic lactam functionality while introducing additional nitrogen-containing heterocyclic features. The carboxylate ester group at position 6 provides a reactive handle for further chemical transformations and contributes to the compound's overall polarity and potential hydrogen-bonding capabilities.

Historical Context of Aza-oxindole Development

The development of aza-oxindole compounds emerged from the broader exploration of heterocyclic chemistry that gained momentum throughout the twentieth century. The fundamental oxindole structure, first isolated in 1866, established the foundation for subsequent modifications including nitrogen substitution patterns. The progression toward aza-oxindole derivatives represented a systematic effort to enhance biological activity and expand synthetic utility through strategic heteroatom incorporation.

Research into aza-heterocycles gained particular prominence due to their prevalence in naturally occurring bioactive compounds and their utility as pharmacophores in drug discovery programs. The specific development of 5-aza-2-oxindole derivatives followed from recognition that nitrogen substitution could modulate electronic properties, hydrogen bonding patterns, and overall molecular reactivity compared to traditional oxindole frameworks. This strategic approach to heterocycle modification became a cornerstone of medicinal chemistry approaches throughout the late twentieth and early twenty-first centuries.

The creation of methyl ester derivatives within the aza-oxindole series reflected ongoing efforts to balance synthetic accessibility with functional group diversity. The incorporation of carboxylate ester functionality provided researchers with versatile intermediates capable of participating in diverse chemical transformations while maintaining the core structural features responsible for biological activity. Historical compound databases indicate that this compound was first catalogued in chemical databases in 2013, reflecting relatively recent synthetic access to this specific structural variant.

The temporal development of aza-oxindole chemistry paralleled advances in heterocyclic synthesis methodology, particularly the refinement of cyclization reactions capable of constructing complex bicyclic frameworks efficiently. Modern synthetic approaches have enabled systematic exploration of substitution patterns and functional group combinations within aza-oxindole scaffolds, leading to the identification of this compound as a compound of interest for continued investigation.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the broader classification of heterocyclic compounds, specifically falling within the subcategory of bicyclic nitrogen-containing heterocycles. The compound's structure features a pyrrolo[3,2-c]pyridine core, which represents a fusion of pyrrole and pyridine ring systems. This structural arrangement places the compound within the important class of bridged heterocycles that combine multiple nitrogen-containing ring systems.

The heterocyclic classification system recognizes this compound as a member of the five-membered ring family fused to a six-membered pyridine ring. The presence of two nitrogen atoms within the bicyclic framework categorizes it among diazine-containing heterocycles, distinguishing it from simpler monocyclic heterocycles. The lactam functionality at position 2 provides the characteristic oxindole designation, while the aza-substitution creates the distinctive electronic environment that influences chemical reactivity.

Within the broader oxindole family, this compound represents a structurally modified variant that maintains the core pharmacophoric features while introducing additional synthetic versatility. The compound shares structural similarities with other aza-oxindole derivatives, including 4-methyl-5-aza-2-oxindole and 6-methyl-5-aza-2-oxindole, forming a related series of compounds with systematic structural variations. These structural relationships enable comparative structure-activity studies and facilitate systematic exploration of chemical properties.

The carboxylate ester substituent provides additional functional classification as an activated ester capable of participating in nucleophilic substitution reactions. This functional group classification influences the compound's reactivity profile and synthetic utility, positioning it as both a synthetic intermediate and a potential target for biological evaluation. The combination of heterocyclic framework and ester functionality creates a compound that bridges multiple areas of organic chemistry research.

Significance in Academic Research Landscapes

The academic significance of this compound stems from its position within multiple active research domains, particularly those focused on heterocyclic synthesis and bioactive compound development. Research communities have recognized aza-oxindole derivatives as valuable scaffolds for exploring structure-activity relationships and developing synthetic methodologies. The specific structural features of this compound make it particularly relevant for studies investigating the effects of nitrogen substitution on biological activity and synthetic accessibility.

Contemporary research landscapes emphasize the importance of heterocyclic compounds in pharmaceutical discovery programs, with particular attention to nitrogen-containing frameworks that can engage in specific molecular interactions. The aza-oxindole framework represented by this compound provides researchers with opportunities to explore how nitrogen substitution influences binding affinity, selectivity, and overall pharmacological profiles. These investigations contribute to broader understanding of heterocycle-based drug discovery approaches.

Synthetic methodology development represents another significant research area where this compound has attracted attention. The compound serves as both a synthetic target for testing new reaction methodologies and as a starting material for accessing more complex structural variants. Research groups have utilized similar aza-oxindole frameworks to develop asymmetric synthetic approaches, demonstrate novel cyclization reactions, and explore cascade reaction sequences that build molecular complexity efficiently.

The compound's relevance extends to natural product synthesis and biomimetic chemistry, where aza-oxindole frameworks appear in numerous biologically active natural products. Research programs focused on total synthesis often require access to substituted aza-oxindole intermediates, making compounds like this compound valuable synthetic building blocks. The academic literature demonstrates continued interest in developing efficient synthetic routes to such compounds and exploring their potential as pharmacophores in drug discovery efforts.

属性

IUPAC Name |

methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBPDQPTGVJARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2CC(=O)NC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aza-2-oxindole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate ester in the presence of a cyclizing agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Methyl 5-aza-2-oxindole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Methyl 5-aza-2-oxindole-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which Methyl 5-aza-2-oxindole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

相似化合物的比较

Structural Analogs in the Aza-Oxindole Carboxylate Family

The closest structural analogs of Methyl 5-aza-2-oxindole-6-carboxylate include other aza-substituted oxindole methyl esters, such as Methyl 4-aza-2-oxindole-6-carboxylate (CAS 1190312-75-4). Key differences lie in the position of the aza substitution and its impact on molecular properties:

Table 1: Structural and Commercial Comparison of Aza-Oxindole Carboxylates

| Compound Name | CAS Number | Aza Position | Carboxylate Position | Purity | Catalog ID (Supplier) |

|---|---|---|---|---|---|

| This compound | 1260386-69-3 | 5 | 6 | 95% | QM-7511 (Combi-Blocks) |

| Methyl 4-aza-2-oxindole-6-carboxylate | 1190312-75-4 | 4 | 6 | 95% | QM-5465 (Combi-Blocks) |

Key Observations:

- Aza Position: The 5-aza derivative places nitrogen in the five-membered lactam ring, while the 4-aza analog positions it in the six-membered aromatic ring.

- Synthetic Accessibility: Both compounds are commercially available at comparable purity levels, suggesting similar synthetic challenges. However, the 5-aza variant may require more specialized conditions to install nitrogen in the strained five-membered ring .

Broader Comparison with Indole and Oxindole Derivatives

Other related compounds include sulfonated indoles (e.g., 1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol, CAS 1881290-33-0) and benzothiophene carboxylates (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate, CAS 20532-28-9). These differ significantly in core structure:

- Sulfonated Indoles: Feature sulfonyl groups that enhance stability and steric bulk, making them suitable for protease inhibition studies.

- Benzothiophene Derivatives: Replace the oxindole core with a sulfur-containing heterocycle, altering electronic properties and metabolic stability .

Physicochemical and Functional Implications

While experimental data on properties like solubility, melting point, or bioactivity are absent in the provided evidence, inferences can be drawn:

- Electronic Effects: The 5-aza substitution in this compound likely increases polarity compared to non-aza oxindoles, improving aqueous solubility.

- Hydrogen Bonding: The lactam carbonyl (2-oxindole) and aza nitrogen may act as hydrogen-bond acceptors/donors, enhancing interactions with biological targets like enzymes or receptors.

生物活性

Methyl 5-aza-2-oxindole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound belongs to the oxindole family, which is known for various biological activities. The structural features that contribute to its activity include the oxindole core and the carboxylate group, which can influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 5-aza-2-oxindole derivatives. In particular, research has demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that derivatives of methyl 5-aza-2-oxindole exhibited potent cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The most effective compounds showed IC50 values ranging from 1.03 µM to 22.54 µM, indicating their potential as antitumor agents .

- Another investigation focused on the structure-activity relationship (SAR) of oxindole derivatives, revealing that specific substitutions on the oxindole nucleus significantly enhance anticancer activity. For instance, compounds with electron-donating groups displayed improved IC50 values compared to their unsubstituted counterparts .

-

Mechanisms of Action :

- The mechanism underlying the anticancer activity of methyl 5-aza-2-oxindole involves induction of apoptosis through caspase activation and modulation of cell cycle progression. For example, selected compounds increased the expression levels of pro-apoptotic markers such as caspase-3 and p53 by up to 17-fold compared to controls .

- Annexin V-FITC assays confirmed that these compounds induce apoptosis rather than necrosis in treated cells, highlighting their potential therapeutic applications in cancer treatment .

Inhibitory Activity on Protein Targets

Methyl 5-aza-2-oxindole derivatives have also been investigated for their inhibitory effects on various protein targets:

The ability to inhibit cyclin-dependent kinases (CDKs) is particularly noteworthy as these proteins are crucial for cell cycle regulation and are often dysregulated in cancer.

常见问题

Q. What are the standard synthetic routes for Methyl 5-aza-2-oxindole-6-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of precursors under reflux conditions. For example, analogous methyl carboxylate derivatives are synthesized by refluxing intermediates (e.g., 3-amino-4-hydroxybenzoate derivatives) with excess aryl acids or mercaptoacetic acid in polar aprotic solvents (e.g., DMF) with catalysts like anhydrous ZnCl₂ . Key parameters include:

- Temperature : Controlled heating (60–120°C) to avoid side reactions.

- Solvent Choice : Polar solvents (DMF, THF) enhance solubility of intermediates.

- Catalysts : ZnCl₂ or similar Lewis acids accelerate cyclization.

Post-synthesis purification involves recrystallization from DMF or ethanol. Yield optimization requires iterative adjustment of molar ratios and reaction time .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify functional groups (e.g., ester carbonyl at ~170 ppm) and confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% by area normalization) and detects impurities .

- X-ray Crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement), critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from differences in refinement software (e.g., SHELXL vs. alternative programs) or data quality (resolution, twinning). To address this:

- Cross-validate data : Use multiple refinement tools (e.g., SHELXPRO for macromolecular interfaces) .

- Re-analyze raw data : Re-process diffraction images with updated software to reduce systematic errors.

- Empirical falsification : Apply reliability checks (e.g., residual density maps) to identify model biases .

Q. What strategies are effective in optimizing enantioselective synthesis of this compound analogs?

- Methodological Answer :

- Chiral Catalysts : Use enantiopure oxazolidinone auxiliaries (e.g., (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone) to induce asymmetry .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers early in synthesis .

- Computational Modeling : DFT calculations predict transition states to guide catalyst design .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。